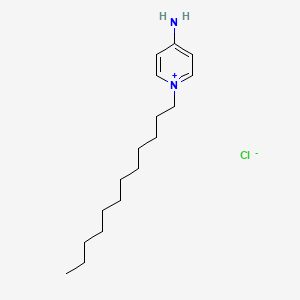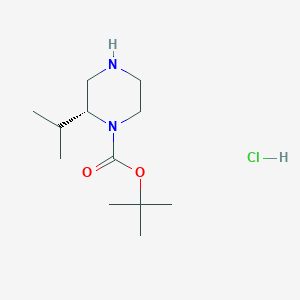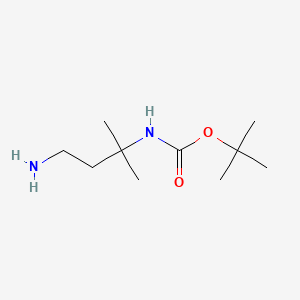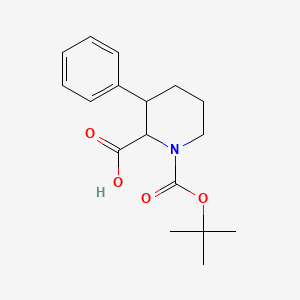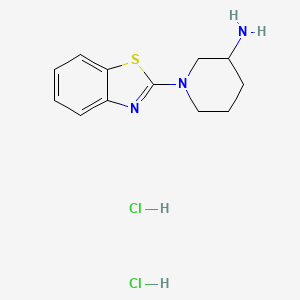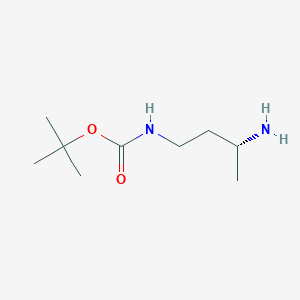
1-Benzyl-5-(thiophen-2-yl)imidazolidine-2,4-dione
Vue d'ensemble
Description
1-Benzyl-5-(thiophen-2-yl)imidazolidine-2,4-dione, also known as 1-benzyl-2,4-dioxo-5-thiophenyl-imidazolidine, is a heterocyclic compound which has been the subject of numerous scientific studies. It is a member of the imidazolidine family of compounds, and is used in a variety of applications, ranging from organic synthesis to medical research. In
Applications De Recherche Scientifique
Medicinal Chemistry: Antioxidant Potential
This compound has been evaluated for its antioxidant properties, which are crucial in protecting cells from oxidative stress and related diseases. Antioxidants are important in the treatment and prevention of cancer, cardiovascular diseases, and neurodegenerative disorders .
Pharmacology: Anticancer Activity
The anticancer potential of 1-Benzyl-5-(thiophen-2-yl)imidazolidine-2,4-dione is significant, as it may inhibit the growth of cancer cells. Research into its efficacy against various cancer cell lines can lead to the development of new chemotherapeutic agents .
Microbiology: Antimicrobial Effects
Studies have shown that this compound exhibits antimicrobial activity, which is beneficial in combating infections caused by bacteria, fungi, and viruses. This application is vital in the development of new antibiotics and antiviral drugs .
Biochemistry: Enzyme Inhibition
The structure of 1-Benzyl-5-(thiophen-2-yl)imidazolidine-2,4-dione suggests potential as an enzyme inhibitor. By modulating enzyme activity, it can be used to study metabolic pathways and may lead to treatments for diseases caused by enzymatic dysregulation .
Molecular Biology: DNA Interaction
Compounds like 1-Benzyl-5-(thiophen-2-yl)imidazolidine-2,4-dione can interact with DNA, which is useful in genetic research and therapy. Understanding its binding mechanisms can aid in the design of gene regulation strategies .
Neurology: Neuroprotective Properties
The neuroprotective properties of this compound may be explored for the treatment of neurodegenerative diseases. By protecting neuronal cells, it could potentially slow the progression of conditions like Alzheimer’s and Parkinson’s disease .
Analytical Chemistry: Spectroscopy and Chromatography
1-Benzyl-5-(thiophen-2-yl)imidazolidine-2,4-dione: is used in analytical methods such as NMR, HPLC, LC-MS, and UPLC to understand its properties and interactions with other molecules. This is essential for quality control and pharmaceutical development .
Chemical Synthesis: Intermediate
This compound serves as an intermediate in the synthesis of more complex molecules. Its use in synthetic pathways highlights its importance in the creation of diverse chemical entities for research and industrial applications .
Propriétés
IUPAC Name |
1-benzyl-5-thiophen-2-ylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c17-13-12(11-7-4-8-19-11)16(14(18)15-13)9-10-5-2-1-3-6-10/h1-8,12H,9H2,(H,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZNKAONGPUZJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(C(=O)NC2=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





